Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate
Overview
Description
Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate, also known as MBTSA, is a chemical compound that has gained attention for its potential applications in scientific research. MBTSA is a thiol-reactive compound that can be used to modify proteins and other biomolecules.
Mechanism of Action
Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate reacts with thiol groups on cysteine residues in proteins. The reaction forms a covalent bond between Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate and the cysteine residue, which can lead to protein modification or crosslinking.
Biochemical and Physiological Effects:
Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate has been shown to have a variety of biochemical and physiological effects. In one study, Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate was used to crosslink proteins in the extracellular matrix, which led to increased stiffness and decreased cell migration. Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate has also been used to modify the activity of enzymes, such as glutathione S-transferase.
Advantages and Limitations for Lab Experiments
One advantage of Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate is its specificity for thiol groups on cysteine residues. This specificity allows for targeted protein modification or crosslinking. However, one limitation of Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate is its potential toxicity. Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate can react with other thiol-containing molecules in cells, which can lead to unintended effects.
Future Directions
There are many potential future directions for Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate research. One area of interest is the development of new methods for protein modification and crosslinking using Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate. Another area of interest is the use of Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate in the study of protein-protein interactions and signaling pathways. Additionally, there is potential for the development of new drugs based on Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate or its derivatives.
In conclusion, Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate is a thiol-reactive compound that has a variety of potential applications in scientific research. Its specificity for thiol groups on cysteine residues makes it a valuable tool for protein modification and crosslinking. However, its potential toxicity should be carefully considered in lab experiments. With further research, Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate could have many exciting future applications in the fields of biochemistry and pharmacology.
Scientific Research Applications
Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate has a variety of potential applications in scientific research. One of the main uses of Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate is as a thiol-reactive reagent for protein modification. Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate can be used to label cysteine residues in proteins, allowing for the study of protein structure and function. Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate can also be used to crosslink proteins, which can provide insights into protein-protein interactions.
properties
IUPAC Name |
methyl 2,2-bis(propan-2-yloxycarbothioylsulfanyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4S4/c1-6(2)14-10(16)18-9(8(12)13-5)19-11(17)15-7(3)4/h6-7,9H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDQSKWELBUIIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=S)SC(C(=O)OC)SC(=S)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494145 | |
Record name | Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate | |
CAS RN |
64407-81-4 | |
Record name | Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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